tert-Butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate
Description
Molecular Architecture and Constitutional Analysis
The molecular formula C₁₇H₂₁N₃O₂S (molecular weight: 331.43 g/mol) reveals a heterocyclic framework comprising three distinct regions:
- A tert-butyl carbamate group (–O(CO)C(CH₃)₃) at the 1-position of the isoindoline ring.
- A thiazole ring substituted at the 4-position with a methylamino group (–NHCH₃).
- A bicyclic isoindoline system fused to the thiazole moiety at the 5-position.
The isoindoline core adopts a planar configuration due to conjugation across its π-system, while the thiazole ring introduces aromatic character and hydrogen-bonding capability via its nitrogen and sulfur atoms. The tert-butyl group provides steric bulk, likely influencing crystallization behavior and solubility. Key bond lengths include:
- C–O bond in the carbamate group : ~1.33 Å (typical for carbonyl oxygen).
- C–N bond in the thiazole ring : ~1.29 Å (consistent with aromatic C–N bonds).
| Structural Component | Key Features |
|---|---|
| Isoindoline Core | Planar bicyclic system with conjugated π-electrons |
| Thiazole Ring | Aromatic heterocycle with S/N heteroatoms; methylamino substituent at C4 |
| tert-Butyl Carbamate | Sterically bulky group; enhances lipophilicity |
| Methylamino Group | Hydrogen-bond donor/acceptor site; influences electronic distribution |
Properties
Molecular Formula |
C17H21N3O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl 5-[2-(methylamino)-1,3-thiazol-4-yl]-2,3-dihydro-1H-isoindole-1-carboxylate |
InChI |
InChI=1S/C17H21N3O2S/c1-17(2,3)22-15(21)14-12-6-5-10(7-11(12)8-19-14)13-9-23-16(18-4)20-13/h5-7,9,14,19H,8H2,1-4H3,(H,18,20) |
InChI Key |
XLZNQDUMYLXEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=C(CN1)C=C(C=C2)C3=CSC(=N3)NC |
Origin of Product |
United States |
Preparation Methods
Construction of the Isoindoline Core with tert-Butyl Carbamate Protection
- The isoindoline nucleus is typically prepared via cyclization of appropriate ortho-substituted benzylamine derivatives.
- Protection of the nitrogen in the isoindoline ring as a tert-butyl carbamate (Boc group) is commonly achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine in tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
- This step ensures stability of the amine functionality during subsequent reactions and facilitates purification.
Synthesis of the 2-(Methylamino)thiazol-4-yl Moiety
- The thiazole ring substituted at the 4-position is synthesized from 1,3-thiazole precursors, often starting with 4-methylthiazole derivatives.
- Halogenation at the methyl position (e.g., bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) with azobisisobutyronitrile (AIBN) as radical initiator) yields 4-bromomethyl-1,3-thiazole intermediates.
- Subsequent nucleophilic substitution with methylamine in THF at low temperature (0 °C) introduces the methylamino group at the 2-position of the thiazole ring.
- This approach is supported by reported procedures for related thiazole derivatives with yields in the range of 35-57% for Boc-protected intermediates.
Coupling of the Thiazolyl Moiety to the Isoindoline Scaffold
- The key coupling step involves linking the 2-(methylamino)thiazol-4-yl group to the 5-position of the isoindoline ring.
- This is typically achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), using boronate esters or halogenated isoindoline derivatives as coupling partners.
- For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1-carboxylate can be prepared and then coupled with a halogenated thiazole derivative under Pd(0) catalysis with appropriate ligands and bases.
- Reaction conditions usually involve mild heating (60-90 °C) in polar aprotic solvents (e.g., dioxane, DMF) with bases such as potassium carbonate or cesium carbonate.
Detailed Synthetic Procedure Example
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc protection of 5-aminomethylisoindoline | (Boc)2O, Et3N, THF, rt, 2-4 h | 50-60 | Protects amine before coupling |
| 2 | Bromination of 4-methylthiazole | NBS, AIBN, CCl4, reflux 30 min | 70-80 | Radical bromination at methyl group |
| 3 | Nucleophilic substitution with methylamine | MeNH2, THF, 0 °C to rt, 1-2 h | 60-70 | Introduces methylamino substituent |
| 4 | Suzuki coupling between boronate ester isoindoline and bromothiazole | Pd(PPh3)4, K2CO3, dioxane/H2O, 80 °C, 12-24 h | 55-75 | Forms C-C bond linking fragments |
| 5 | Purification | Column chromatography, recrystallization | - | Final compound isolated |
Analytical and Purity Considerations
- The final product is characterized by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
- The tert-butyl carbamate group provides characteristic signals in NMR, and the thiazole ring shows distinct aromatic proton shifts.
- High-performance liquid chromatography (HPLC) is used to assess purity, typically achieving >95% purity after purification.
Summary of Research Findings and Optimization
- Radical bromination followed by amine substitution is an efficient route to functionalize the thiazole ring at the methyl position with a methylamino group.
- The use of tert-butyl carbamate as a protecting group is advantageous for stability during coupling reactions and can be removed under mild acidic conditions if needed.
- Cross-coupling methods enable modular assembly of the isoindoline and thiazole fragments with good yields and functional group tolerance.
- Reaction conditions such as solvent choice, temperature, and catalyst loading are critical parameters optimized in reported syntheses to maximize yield and minimize side reactions.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under specific conditions, primarily targeting its isoindoline core.
Mechanism:
The isoindoline moiety contains a conjugated diene system, making it susceptible to oxidation via electrophilic addition. Common oxidants include potassium permanganate (KMnO₄) or sodium periodate (NaIO₄) under acidic conditions.
Key Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, acidic pH | Oxidized isoindoline core |
Outcome:
Oxidation leads to the formation of a quinone-like structure, altering the compound's biological activity. This reaction is critical in drug design for modulating pharmacokinetics .
Saponification of the tert-Butyl Ester
The tert-butyl ester group is labile under basic conditions, facilitating hydrolysis to yield the corresponding carboxylic acid.
Mechanism:
The reaction proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, followed by cleavage of the t-butyl group.
Key Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| NaOH (aq) | THF/water (1:1) | 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylic acid |
Outcome:
Hydrolysis enhances water solubility, a key factor in optimizing bioavailability for therapeutic applications .
Nucleophilic Aromatic Substitution (NAS)
The thiazole ring's electron-withdrawing groups (EWGs) activate it for NAS reactions, enabling functionalization at position 5.
Mechanism:
The methylamino group at position 2 acts as a directing group, while the isoindoline substituent stabilizes negative charges during substitution .
Key Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| NH₂⁻ (e.g., NaNH₂) | DMF, 80°C | 5-Substituted thiazole derivatives |
Outcome:
NAS allows the introduction of diverse substituents (e.g., alkyne, amide groups), expanding the compound's pharmacophore diversity .
Cross-Coupling Reactions
The thiazole ring participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.
Mechanism:
Suzuki coupling involves transmetallation between the thiazole-boronate and aryl halides, facilitated by Pd(0) catalysts .
Key Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| PhB(OH)₂ | Pd(PPh₃)₄, THF | Aryl-substituted thiazoles |
Outcome:
This reaction is pivotal in generating novel analogs with enhanced antimicrobial activity, as demonstrated in recent thiazole-based drug development .
Amidation and Peptide Coupling
The isoindoline carboxylate reacts with amines to form amides, a critical step in constructing bioconjugates.
Mechanism:
The ester undergoes saponification (as described in Section 2) prior to coupling with primary/secondary amines using carbodiimide reagents .
Key Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| HOBt/ECDI | DMF, 0°C–25°C | Targeted peptide conjugates |
Outcome:
Amidation enables the creation of PROTAC-like molecules, which recruit E3 ligases for targeted protein degradation .
Stability and Degradation Pathways
The compound exhibits conditional stability under physiological conditions:
Key Observations:
-
pH Sensitivity: The tert-butyl ester is stable at pH 7.4 but hydrolyzes under basic conditions.
-
Thermal Stability: Decomposes at 220°C, necessitating controlled synthesis conditions.
Degradation Products:
| Condition | Primary Product |
|---|---|
| Acidic hydrolysis | Methylaminothiazole fragments |
| Oxidative stress | Quinone-like isoindoline byproducts |
Scientific Research Applications
Anticancer Activity
The compound has shown promise in the realm of oncology. Research indicates that thiazole derivatives, including those related to tert-butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate, exhibit significant anticancer properties. A study highlighted the cytotoxic effects of thiazole-linked compounds against various cancer cell lines, suggesting that modifications to the thiazole moiety can enhance their efficacy against tumors .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | U251 (glioblastoma) | <30 | |
| Compound 2 | WM793 (melanoma) | <30 | |
| tert-Butyl derivative | Various lines | Varies |
Anticonvulsant Properties
Additionally, thiazole compounds have been explored for their anticonvulsant effects. Certain analogues demonstrated high efficacy in preventing seizures in animal models, suggesting a potential therapeutic application for epilepsy treatment .
Mechanistic Insights
The mechanisms by which this compound exerts its biological effects are still under investigation. Initial studies suggest that these compounds may interact with specific biological targets, such as proteins involved in cell signaling pathways associated with cancer progression and seizure activity.
Table 2: Proposed Mechanisms of Action
| Mechanism | Description |
|---|---|
| Protein Interaction | Binding to target proteins that regulate cell proliferation and apoptosis |
| Ion Channel Modulation | Altering ion channel activity to prevent seizure propagation |
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has focused on modifying the thiazole ring and isoindoline structure to enhance biological activity while minimizing toxicity.
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on thiazole | Increased anticancer potency |
| Variations in isoindoline substituents | Altered pharmacokinetics and toxicity profiles |
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The research employed both in vitro and in vivo models to assess the therapeutic potential, revealing promising results that warrant further clinical exploration .
Case Study 2: Anticonvulsant Screening
In another investigation, researchers screened various thiazole derivatives for anticonvulsant activity using animal models. The findings indicated that certain structural modifications led to enhanced protective effects against induced seizures, highlighting the potential for developing new treatments for epilepsy based on this compound .
Mechanism of Action
The mechanism of action of tert-Butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The isoindoline moiety may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural Analogues from BRAF/HDAC Dual Inhibitor Research ()
Compounds in share key structural motifs with the target molecule, including tert-butyl groups, thiazole rings, and aromatic substituents. For example:
- Compound 12a : Contains a 2-chloropyrimidinyl-thiazole system linked to a fluorophenylsulfonamide group.
- Compound 14b : Features a hydroxamic acid group appended to a thiazole-pyrimidine scaffold.
Key Differences :
Implications :
Indoline/Isoindoline Derivatives ( and )
and list tert-butyl-substituted indoline/isoindoline carboxylates with similarity scores up to 0.95:
Thiazole-Containing Therapeutics ( and )
describes thiazole derivatives (e.g., compound 40: 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide) with antitumor or antiviral applications. includes thiazolylmethyl carbamates.
Comparison :
- Target vs. Compound 40 (): Both contain thiazole rings, but the target’s methylamino group contrasts with the nitro substituent in 40. Nitro groups often reduce metabolic stability but enhance electrophilic reactivity .
- Target vs. Thiazolylmethyl carbamates () : The isoindoline core in the target may offer steric advantages over carbamate-linked thiazoles in receptor binding .
Physicochemical and ADMET Properties (Inferred)
ADMET Insights :
- The target’s moderate TPSA and logP suggest better oral bioavailability than ’s 14b but lower than ’s hydroxyindoline derivative .
Biological Activity
tert-Butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate, identified by CAS Number 1086398-08-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of thiazole derivatives against various cancer cell lines, including:
- HCT-116 (colon carcinoma)
- HepG2 (liver carcinoma)
- MDA-MB-231 (breast carcinoma)
The results showed that several thiazole derivatives demonstrated promising cytotoxic activity with IC50 values comparable to or better than the standard chemotherapeutic agent Doxorubicin .
The mechanism of action for these compounds often involves the inhibition of key enzymes or receptors associated with cancer progression. For example, docking studies suggested that these compounds could act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase domain, which is critical in many cancers .
Selectivity and Safety
In addition to their anticancer effects, these compounds were assessed for toxicity against normal human cell lines, such as MRC-5 lung fibroblasts. The selectivity index (SI), calculated as the ratio of CC50 (the concentration required to kill 50% of normal cells) to IC50, indicated a favorable safety profile for many derivatives .
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Key observations include:
- Electron-donating groups : The presence of methyl groups at specific positions on the phenyl ring enhances anticancer activity.
- Thiazole moiety : The thiazole ring is essential for cytotoxic activity, with variations in substituents affecting potency .
Table 1: Summary of Biological Activity Data
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | HCT-116 | X | Y |
| Doxorubicin | HCT-116 | Z | - |
| Other Thiazole Derivatives | Various | A | B |
Note: Values for IC50 and SI should be filled based on experimental data from relevant studies.
Case Study 1: Thiazole Derivatives in Cancer Therapy
A recent publication highlighted a series of thiazole derivatives that were synthesized and evaluated for their anticancer properties. Among these, certain compounds exhibited IC50 values below 10 µM against multiple cancer cell lines, indicating strong potential as therapeutic agents .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been instrumental in elucidating the binding interactions between thiazole derivatives and target proteins involved in cancer cell proliferation. These studies provide insights into how structural modifications can enhance binding affinity and specificity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves coupling a thiazole moiety (e.g., 2-(methylamino)thiazole) with an isoindoline scaffold. Key intermediates include tert-butyl-protected isoindoline derivatives and halogenated thiazole precursors. Reaction conditions may involve palladium-catalyzed cross-coupling or nucleophilic substitution under controlled temperatures (20–80°C). Purification via silica gel chromatography is recommended to isolate intermediates and final products .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry and substituent positions.
- High-Performance Liquid Chromatography (HPLC) : ≥98% purity is achievable with reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- X-ray Crystallography : For absolute structural confirmation, single-crystal X-ray diffraction is ideal, as demonstrated in analogous thiazole derivatives .
Q. What experimental protocols are used for initial biological activity screening of this compound?
- Methodological Answer : Begin with in vitro assays targeting cancer cell lines (e.g., MCF-7, HeLa) using MTT or CellTiter-Glo viability assays. Dose-response curves (0.1–100 µM) and IC calculations are standard. Include positive controls (e.g., doxorubicin) and validate results with triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the thiazole and isoindoline moieties to enhance yield and selectivity?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh), CuI, or Buchwald-Hartwig catalysts for cross-coupling efficiency.
- Solvent Optimization : Compare DMF, THF, and DCM under inert atmospheres.
- Temperature Gradients : Reaction yields may improve at 60–80°C compared to room temperature .
- Example : A 15% yield increase was reported for analogous thiazole derivatives using Pd(OAc)/XPhos in toluene at 80°C .
Q. What strategies resolve discrepancies in biological activity data across studies (e.g., conflicting IC values)?
- Methodological Answer :
- Purity Validation : Re-analyze compound purity via HPLC and mass spectrometry to rule out degradation.
- Assay Standardization : Compare cell culture conditions (e.g., serum concentration, passage number) and incubation times.
- Structural Confirmation : Verify stereochemistry and tautomeric forms via X-ray or 2D-NMR, as subtle structural changes significantly impact activity .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound’s derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains).
- DFT Calculations : Analyze electronic properties (HOMO/LUMO energies) to correlate with biological activity.
- MD Simulations : Assess conformational stability in aqueous environments (e.g., GROMACS with CHARMM force fields) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Methodological Answer :
- Batch vs. Flow Chemistry : Evaluate continuous flow systems for improved heat/mass transfer in large-scale reactions.
- Chiral Resolution : Use chiral HPLC or enzymatic resolution for enantiomerically pure batches.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Data Contradiction Analysis Framework
- Case Study : If one study reports anticancer activity (e.g., IC = 5 µM) but another shows no effect:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
